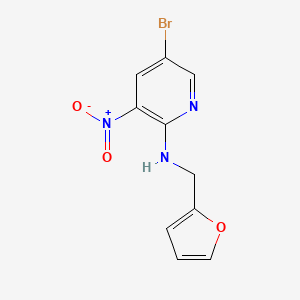

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Descripción general

Descripción

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a heterocyclic compound that contains bromine, furan, nitro, and pyridine functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine typically involves the following steps:

Nitration: The addition of a nitro group to the pyridine ring.

Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the nitrogen atom of the pyridine ring.

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, nitric acid, and furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Oxidation Reactions

The furan ring undergoes controlled oxidation to form furanone derivatives. Key findings include:

Mechanistic Insight :

The furan's α,β-unsaturated system reacts with strong oxidizers via electrophilic addition, leading to ring expansion and ketone formation .

Reduction Reactions

The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) under various conditions:

Critical Notes :

- Bromine substituent remains intact due to milder conditions compared to nitro group reduction .

- Over-reduction to hydroxylamine derivatives occurs at >100°C .

Nucleophilic Substitution Reactions

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with diverse nucleophiles:

Key Observations :

- Electron-withdrawing nitro group activates position 5 for substitution .

- Steric hindrance from the furan-2-ylmethyl group limits reactivity at position 2 .

Side Reactions and Byproducts

Under harsh conditions, decomposition pathways emerge:

| Condition | Byproducts Formed | Hazard Profile | Source |

|---|---|---|---|

| >200°C thermal stress | HBr, NOₓ gases | Corrosive/toxic | |

| Prolonged UV exposure | Furan ring-opening products | Not characterized |

Comparative Reactivity Analysis

Compared to structural analogs:

| Compound | Reactivity at Position 5 | Nitro Group Stability | Key Difference |

|---|---|---|---|

| 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine | Lower (pyrimidine ring) | Higher | Reduced aromatic stabilization |

| 5-Bromo-3-nitropyridine | Higher | Similar | Absence of furan-2-ylmethyl group |

Aplicaciones Científicas De Investigación

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine

- 5-Bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine

- 5-Bromo-N-(furan-2-ylmethyl)-3-chloropyridin-2-amine

Uniqueness

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is unique due to the presence of both a nitro group and a furan-2-ylmethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, a nitro group, and a furan-2-ylmethylamino group. This unique combination of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. For example, the nitro group may undergo bioreduction to form reactive intermediates that can bind to target proteins, altering their function.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding interactions with biological macromolecules, enhancing binding affinity to certain targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various gram-positive and gram-negative bacteria, as well as fungi .

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against multiple microbial strains. The results indicated significant inhibitory effects on both gram-positive and gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Case Studies

- In Vivo Efficacy : In experiments involving rats infected with Staphylococcus aureus, treatment with this compound resulted in a clinical recovery rate of 88.9% within 7 days post-treatment, indicating its effectiveness in treating bacterial infections .

- Cytotoxicity Assessment : Cytotoxicity tests on human cell lines revealed that the compound exhibits moderate toxicity at higher concentrations (CC50 > 100 µM), suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine | Lacks nitro group | Moderate antimicrobial |

| 5-Bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine | Methyl substitution alters reactivity | Lower activity than target compound |

This comparison highlights the distinct biological activity imparted by the nitro and furan groups in the target compound.

Propiedades

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O3/c11-7-4-9(14(15)16)10(12-5-7)13-6-8-2-1-3-17-8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBJOWJPJLEDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647938 | |

| Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954216-03-6 | |

| Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.